

# Physical properties including melting and boiling points of 3-Chloro-2-nitrobenzonitrile

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## Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzonitrile

Cat. No.: B1632440

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## An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Chloro-2-nitrobenzonitrile** is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of three distinct functional groups—chloro, nitro, and cyano—on a benzene ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel organic materials. An accurate understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and the rational design of synthetic pathways. This guide provides a comprehensive overview of the known physical characteristics of **3-Chloro-2-nitrobenzonitrile** and outlines a detailed, field-proven methodology for the experimental determination of its melting point, a critical parameter for purity assessment and characterization.

### Core Physical Properties of 3-Chloro-2-nitrobenzonitrile

The fundamental physical properties of a compound are dictated by its molecular structure. For **3-Chloro-2-nitrobenzonitrile**, these properties are essential for its handling, purification, and application in synthetic protocols. The available data for this compound is summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	182.56 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	34662-28-7	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[3]</a>
Melting Point	Not readily available in public literature	
Boiling Point	Not readily available in public literature	

A Note on Data Availability: Despite a thorough review of chemical databases and supplier specifications, experimentally determined melting and boiling points for **3-Chloro-2-nitrobenzonitrile** are not consistently reported in the public domain. This data gap highlights the importance of experimental characterization for any new batch of the compound to ensure its identity and purity. The following sections provide a detailed protocol for determining the melting point of a crystalline solid like **3-Chloro-2-nitrobenzonitrile**.

## Experimental Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance will typically melt over a narrow range of 1-2°C. The presence of impurities will generally cause a depression and broadening of the melting point range. The following protocol describes a robust method for determining the melting point of a small organic molecule like **3-Chloro-2-nitrobenzonitrile** using a modern digital melting point apparatus.

### Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance

begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.

## Causality Behind Experimental Choices

The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical. [4] Rapid heating can lead to an inaccurate measurement as the temperature of the heating block may rise faster than the temperature of the sample, resulting in a wider and artificially elevated melting point range. Using a finely powdered and well-packed sample ensures uniform heat transfer throughout the material. [5][6]

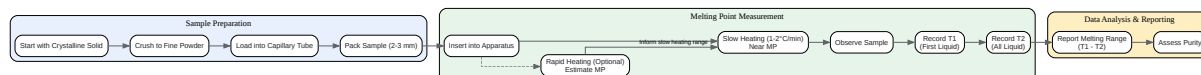
## Step-by-Step Protocol

- Sample Preparation:
  - Place a small amount of dry **3-Chloro-2-nitrobenzonitrile** onto a clean, dry watch glass.
  - If the crystals are large, gently crush them into a fine powder using a spatula. This ensures uniform packing and heat distribution. [5][6]
  - Take a capillary tube, open at one end, and press the open end into the powder until a small amount of the solid is in the tube.
- Packing the Sample:
  - Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down. [5] The packed sample should be approximately 2-3 mm in height.
  - Alternatively, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop to facilitate tight packing.
- Loading the Apparatus:
  - Ensure the melting point apparatus is clean and has cooled to a temperature well below the expected melting point of the sample.
  - Carefully insert the packed capillary tube into the sample holder of the melting point apparatus.

- Melting Point Determination:
  - If the approximate melting point is unknown, a rapid preliminary heating (5-10°C per minute) can be performed to get an estimated range.
  - For an accurate measurement, set the starting temperature to at least 20°C below the expected melting point.
  - Set the heating rate to a slow ramp, typically 1-2°C per minute, as you approach the expected melting point.[\[4\]](#)
  - Observe the sample closely through the magnifying lens.
  - Record the temperature at which the first drop of liquid appears (T1).
  - Continue heating at the slow rate and record the temperature at which the last crystal melts (T2).
  - The melting point range is reported as T1 - T2.
- Post-Measurement:
  - Allow the apparatus to cool down.
  - Dispose of the used capillary tube in a designated glass waste container.

## Workflow for Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a crystalline solid.



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Caption: Workflow for the experimental determination of melting point.

## Purification by Recrystallization

Should the determined melting point range be broad, indicating the presence of impurities, purification of **3-Chloro-2-nitrobenzonitrile** can be achieved through recrystallization.

## Principle of Recrystallization

Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly.<sup>[1][2][7]</sup> As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

## Key Steps in Recrystallization

- **Solvent Selection:** The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. It should not react with the compound and should have a boiling point below the compound's melting point.
- **Dissolution:** The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
- **Filtration (Hot):** If insoluble impurities are present, the hot solution is filtered to remove them.
- **Crystallization:** The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the pure compound crystallizes out.

- Isolation of Crystals: The purified crystals are collected by vacuum filtration.
- Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.

This systematic approach to characterization and purification is fundamental to ensuring the quality and reliability of chemical reagents used in research and drug development.

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